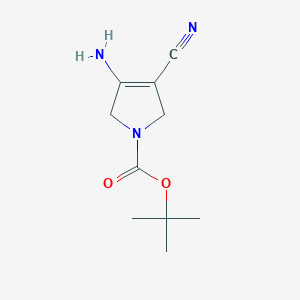

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-4-cyano-2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h5-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWAEUIARMWGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227461-24-6 | |

| Record name | tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

Reaction Steps:

Reaction Conditions: These reactions are often carried out under mild to moderate temperatures (0-100°C) and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Organocatalyzed Functionalization

The Boc-protected amino and cyano groups enable participation in organocatalyzed transformations. For example:

-

Michael Addition-Cyclization : Reacts with benzylidenemalononitrile in the presence of thiourea-based organocatalysts to form dihydropyrano[2,3-c]pyrrole derivatives (Scheme 1). This proceeds via conjugate addition, 6-exo-dig cyclization, and tautomerization, yielding racemic products (36% yield) .

-

Enantioselective Pathways : While initial studies yielded racemic products, chiral catalysts (e.g., quinuclidine-derived thioureas) have been explored to induce enantioselectivity .

Table 1: Organocatalyzed Reaction Outcomes

| Catalyst | Yield (%) | Enantioselectivity (ee) | Product Structure |

|---|---|---|---|

| Thiourea I | 36 | Racemic | Dihydropyrano[2,3-c]pyrrole 3 |

| Quinuclidine II | 32 | Racemic | Dihydropyrano[2,3-c]pyrrole 3 |

Cross-Coupling Reactions

The dihydro-pyrrole scaffold can undergo functionalization via Suzuki-Miyaura coupling:

-

Borylation : Conversion to boronate esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate) using Pd(dppf)Cl₂ and bis(pinacolato)diboron (41–70% yield) .

-

Coupling Partners : Reacts with aryl/heteroaryl halides to furnish biaryl derivatives, key intermediates in drug discovery .

Table 2: Borylation Reaction Optimization

| Substrate | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Tert-butyl pyrrole | Pd(dppf)Cl₂ | 4 | 41 | |

| Tert-butyl pyrrole | Pd(dppf)Cl₂ | 18 | 70 |

Acylation and Deprotection

-

Boc Deprotection : Treatment with HCl in dioxane removes the tert-butoxycarbonyl (Boc) group, generating a free amine for further derivatization (e.g., acylation with cyclopropanecarbonyl chloride) .

-

N-Acylations : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides, enhancing solubility for biological studies .

Cyclization and Ring-Opening

-

Intramolecular Cyclization : The amino and cyano groups facilitate cyclization under acidic conditions, forming fused pyrrolidine or pyridine derivatives .

-

Oxidation : Oxidizes to pyrrole derivatives using mild agents (e.g., O₂) or stronger oxidants (e.g., CrO₃) .

Table 3: Oxidation Outcomes

| Oxidizing Agent | Product | Yield (%) | Notes |

|---|---|---|---|

| O₂ | Pyrrole-3-carbonitrile | N/R | Mild conditions |

| CrO₃ | Pyrrole-3-carboxylic acid | N/R | Requires acidic medium |

Nucleophilic Reactivity

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate has shown promise in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

A study investigated the anticancer potential of pyrrole derivatives, including this compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo, suggesting a pathway for developing new cancer therapies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Pathways

This compound can be synthesized through several methods:

- Cyclization Reactions: Utilizing amines and cyano compounds to form the pyrrole ring.

- Functionalization Reactions: Modifying the tert-butyl group or the carboxylate moiety to enhance reactivity or selectivity.

Materials Science

In materials science, this compound has potential applications in developing polymers and other materials due to its unique electronic properties. Research into its use as a monomer for synthesizing conductive polymers is ongoing.

Application Example: Conductive Polymers

Studies have explored incorporating this compound into polymer matrices to enhance conductivity and mechanical properties.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Potential anti-inflammatory and anticancer properties | Inhibition of tumor growth in vitro |

| Organic Synthesis | Building block for complex organic molecules | Effective cyclization and functionalization |

| Materials Science | Development of conductive polymers | Enhanced conductivity and mechanical properties |

Mechanism of Action

The mechanism by which tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 182352-48-3)

- Structure: Contains a hydroxy group (position 4) and a ketone (position 2) instead of amino and cyano groups.

- Reactivity: The hydroxy and oxo groups facilitate hydrogen bonding and keto-enol tautomerism, enabling participation in oxidation or esterification reactions.

- Applications : Used in synthesizing polyfunctionalized pyrroles for agrochemicals .

Tert-butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

- Structure : Features a hydroxy group (position 3), methyl group (position 2), and oxo group (position 5).

- Physical Properties : Molecular weight 213.23 g/mol; white solid with solubility in organic solvents.

- Reactivity : The oxo group enhances electrophilicity, enabling reductions to alcohols or condensations with amines .

Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate (CAS 1894988-79-4)

- Structure : Bicyclic system with two tert-butyl ester groups.

- Applications : Unique geometry suits coordination chemistry and materials science due to its rigid, electron-deficient core .

Electronic and Steric Effects

- Cyano vs. Trifluoromethyl: The cyano group in the target compound (electron-withdrawing) contrasts with tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate (CAS CID 11322337), where the trifluoromethyl group enhances lipophilicity and metabolic stability .

- Amino vs. Hydroxy: The amino group in the target compound allows for amide bond formation, while hydroxy-containing analogs (e.g., CAS 182352-48-3) are prone to esterification or glycosylation .

Data Tables

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate | - | C₁₀H₁₅N₃O₂ | 209.25 | Amino, Cyano, tert-butyl ester |

| Tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 182352-48-3 | C₉H₁₃NO₄ | 199.21 | Hydroxy, Oxo, tert-butyl ester |

| Tert-butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | - | C₁₀H₁₅NO₄ | 213.23 | Hydroxy, Methyl, Oxo |

| Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate | 1894988-79-4 | C₁₆H₂₄N₂O₄ | 308.38 | Bicyclic, Dicarboxylate |

Research Findings

- Solubility Trends: Bulky tert-butyl esters enhance solubility in non-polar solvents (e.g., DCM, THF), while polar groups (hydroxy, amino) improve water miscibility in protic solvents .

- Stability: Cyano-containing compounds exhibit greater thermal stability compared to hydroxy analogs, which may degrade under acidic conditions .

- Biological Activity: Amino-substituted pyrroles show higher binding affinity in kinase inhibition assays compared to oxo derivatives, highlighting their pharmaceutical relevance .

Biological Activity

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 1227461-24-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C10H15N3O2

Molecular Weight: 209.25 g/mol

Purity: ≥95%

IUPAC Name: this compound

CAS Number: 1227461-24-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. The incorporation of the tert-butyl group and the cyano functionality is crucial for enhancing the compound's biological activity.

Biological Activity

Research indicates that compounds similar to tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole derivatives exhibit significant biological activities, particularly as potential inhibitors of various enzymes and receptors involved in cancer progression.

Antitumor Activity

Studies have shown that pyrrole derivatives can interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). These interactions suggest a potential for antitumor activity through inhibition of receptor signaling pathways critical for tumor growth and metastasis .

Table 1: Summary of Biological Activities of Pyrrole Derivatives

The proposed mechanism by which tert-butyl 3-amino-4-cyano derivatives exert their biological effects includes:

- Inhibition of Tyrosine Kinases: By binding to the ATP-binding sites on EGFR and VEGFR2.

- Alteration of Membrane Properties: Intercalation into lipid bilayers may disrupt membrane integrity and function, potentially leading to apoptosis in cancer cells .

- Antioxidant Properties: Some derivatives have shown the ability to scavenge free radicals, contributing to their therapeutic potential against oxidative stress-related diseases .

Case Studies

A notable study demonstrated that a related pyrrole derivative inhibited the growth of various cancer cell lines in vitro, with specific focus on colon cancer models. The compound exhibited low toxicity while maintaining significant antiproliferative effects .

Case Study Summary:

| Study Focus | Findings | |

|---|---|---|

| In vitro antiproliferative | Inhibition of colon cancer cell lines | Potential for development as an antitumor agent |

| Interaction with lipid membranes | Increased conductance and capacity | Suggests membrane disruption leading to cell death |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate?

- Methodology : A common approach involves Boc (tert-butoxycarbonyl) protection of the pyrrole nitrogen. For example, a diazene intermediate can react with bis(indol-3-yl)propane-1,3-dione in THF using CuCl₂·2H₂O as a catalyst, followed by Boc anhydride addition under basic conditions (e.g., KOH in CH₂Cl₂). Purification via silica gel chromatography yields the product .

- Key Steps : Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/cyclohexane 1:1). Optimize stoichiometry (e.g., 1:1.05 molar ratio of amine to Boc anhydride) to minimize side reactions .

Q. How is the compound characterized spectroscopically?

- Analytical Methods :

- ¹H/¹³C NMR : Peaks for tert-butyl groups appear as singlets at δ ~1.34 ppm (¹H) and ~27.8 ppm (¹³C). The cyano group (C≡N) is confirmed by IR absorption at ~2200–2250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 554 [M⁺] for analogous Boc-protected pyrroles) and fragmentation patterns validate the structure .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (P210 precaution) .

- Emergency Response : In case of exposure, rinse with water and seek medical attention with the product label (P101) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Variables to Test :

- Catalyst Loading : CuCl₂·2H₂O (0.5 equiv) enhances cyclization efficiency in indole-pyrrole coupling .

- Temperature : Reactions at 0–20°C minimize decomposition of thermally sensitive intermediates (e.g., boronate esters in analogous syntheses) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Case Study : Analogous Boc-protected pyrroles show variability in enzyme inhibition. Systematic testing under standardized conditions (e.g., pH 7.4 buffer, 25°C) and orthogonal assays (e.g., fluorescence polarization vs. calorimetry) can clarify discrepancies .

- Data Normalization : Express activity as IC₅₀ values relative to a common reference inhibitor to account for assay variability .

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The bulky tert-butyl group slows nucleophilic substitution at the pyrrole nitrogen but stabilizes intermediates via steric protection. For Suzuki-Miyaura couplings, use Pd(OAc)₂/XPhos to enhance turnover in sterically demanding systems .

- Kinetic Data : Rate constants for analogous tert-butyl-protected boronate esters are ~30% lower than methyl-protected counterparts due to steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.